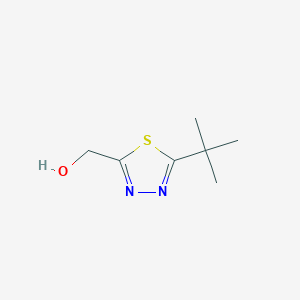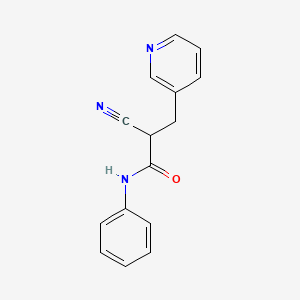
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol
Overview
Description
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula C7H12N2OS and a molecular weight of 172.25 g/mol . It is a thiadiazole derivative, which is a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This compound is primarily used in research and development for various scientific applications .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of thiadiazole . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .
Mode of Action
It is known that this compound inhibits the corrosion of brass in sea water samples . This suggests that it may interact with metal ions, possibly forming a protective layer on the metal surface, thereby preventing further corrosion.
Biochemical Pathways
For instance, some thiadiazole derivatives have been found to inhibit key enzymes in the synthesis of nucleic acids, which could potentially disrupt the replication of cancer cells or pathogenic microorganisms .
Pharmacokinetics
It is known that the compound’s solubility, molecular weight, and chemical structure can influence its bioavailability and pharmacokinetic behavior .
Result of Action
Based on its known inhibitory effect on brass corrosion, it may be inferred that the compound interacts with metal ions at the molecular level, possibly altering their oxidation state and preventing further corrosion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol. For instance, the compound’s corrosion inhibitory effect is observed in sea water samples , suggesting that its efficacy may be influenced by factors such as salinity, pH, and temperature. Additionally, the compound’s stability may be affected by exposure to light and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of pivaloyl chloride with thiosemicarbazide The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features but different functional groups.
(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea: A compound with a urea group instead of a methanol group, exhibiting different chemical properties.
Uniqueness
(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its methanol group allows for various chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYXTVJCMQSMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)

![N-(1-cyano-2-phenylethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2745219.png)

![ethyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2745223.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2745224.png)

![3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745227.png)
![6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2745228.png)
![N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide](/img/structure/B2745230.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)
![ethyl 2-[8-(2,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2745233.png)
